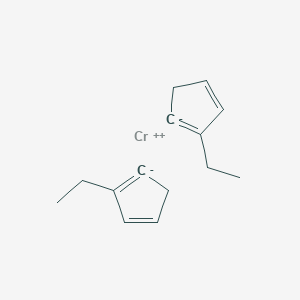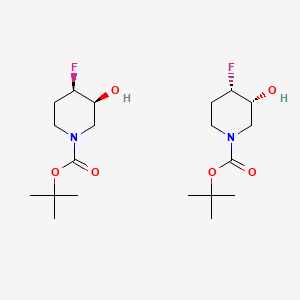
tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18FNO3 . It features a piperidine ring with a fluorine atom at the 4-position and a hydroxyl group at the 3-position
Preparation Methods
The synthesis of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate can be achieved through several methods:
From N-(tert-Butoxycarbonyl)-4-piperidone: This method involves the reaction of N-(tert-Butoxycarbonyl)-4-piperidone with appropriate reagents to introduce the fluorine and hydroxyl groups.
Reaction with L-selectride: Another method involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives with L-selectride in anhydrous tetrahydrofuran to yield the cis isomers in quantitative yield.
Chemical Reactions Analysis
Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions:
Scientific Research Applications
Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate has several scientific research applications:
Synthesis and Derivatives: Research primarily focuses on its synthesis and derivatives.
Enzyme-Catalyzed Kinetic Resolution: This compound has been used in enzymatic processes, such as the highly enantioselective kinetic resolution of ethyl cis-4 and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate using Pseudomonas fluorescens lipase.
Mechanism of Action
The mechanism of action of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate: This compound has a similar structure but differs in the stereochemistry of the fluorine and hydroxyl groups.
tert-butyl (3S,4R)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate: This compound features a pyrrolidine ring instead of a piperidine ring.
Properties
Molecular Formula |
C20H36F2N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate;tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/2C10H18FNO3/c2*1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h2*7-8,13H,4-6H2,1-3H3/t2*7-,8+/m10/s1 |
InChI Key |
KMCCCOFRMBRLCW-RXZNUWRWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)F.CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F.CC(C)(C)OC(=O)N1CCC(C(C1)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


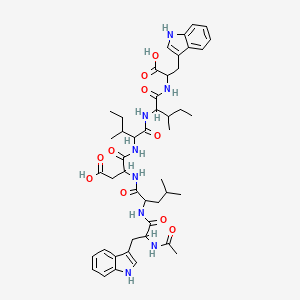
![5-(tert-butoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methyl-5-oxopentanoic acid](/img/structure/B12307295.png)
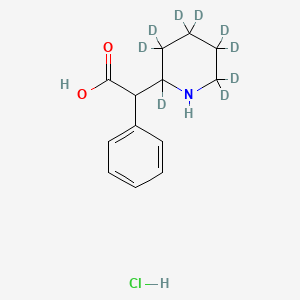
![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307301.png)
![4,6-Diamino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12307306.png)
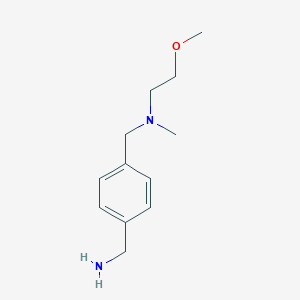


![[6-[3-Acetamido-5-acetyloxy-2-acetylsulfanyl-6-(benzoyloxymethyl)oxan-4-yl]oxy-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B12307332.png)
![rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis](/img/structure/B12307352.png)
![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)
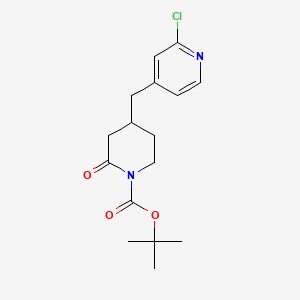
![rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis](/img/structure/B12307372.png)
